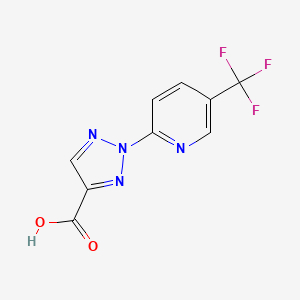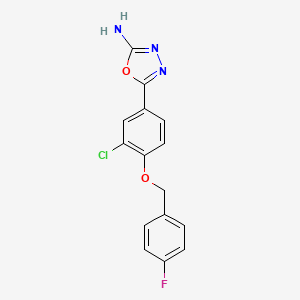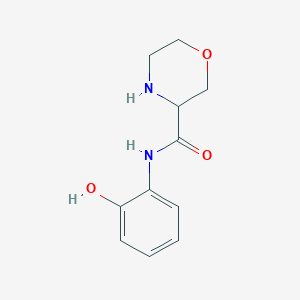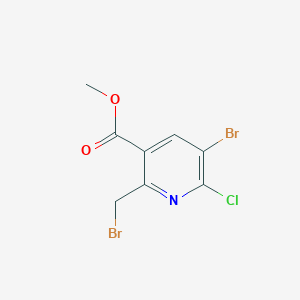
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclobutyl Substitution:
Formation of the Pyrimidine Ring: The final step involves the condensation of the pyrazole intermediate with a suitable precursor, such as a β-ketoester or a β-diketone, to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions, with the use of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methyl group on the pyrimidine ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the pyrimidine ring, leading to the formation of dihydro or tetrahydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while oxidation of the methyl group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction of the pyrazole or pyrimidine rings can result in the formation of partially or fully saturated derivatives.
Substitution Products: Substitution reactions can yield a variety of derivatives, including alkylated, acylated, or sulfonylated compounds.
Scientific Research Applications
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: This compound features a phenyl group instead of a cyclobutyl group, which can influence its chemical reactivity and biological activity.
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: This compound has a methyl group instead of a cyclobutyl group, which can affect its steric properties and interactions with molecular targets.
Uniqueness
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H15N5O/c1-7-5-11(18)15-12(14-7)17-10(13)6-9(16-17)8-3-2-4-8/h5-6,8H,2-4,13H2,1H3,(H,14,15,18) |
InChI Key |
PIGPIRUDBVNSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)




![4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline](/img/structure/B11792091.png)
![2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792099.png)



![2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792128.png)
